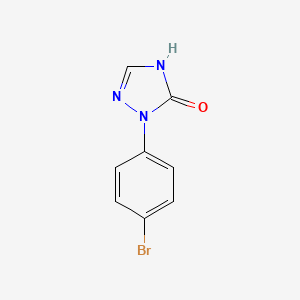
Butanoic acid, 2-ethyl-2-methyl-, ethyl ester
Overview
Description
“Butanoic acid, 2-ethyl-2-methyl-, ethyl ester” is also known as "ethyl 2-methyl butyrate" . It is a colorless oily liquid with a strong aroma similar to apple peel, pineapple peel, and unripe plum peel . It is found naturally in apples, wine, brandy, strawberries, and melons .
Synthesis Analysis
The synthesis of “Butanoic acid, 2-ethyl-2-methyl-, ethyl ester” involves the reaction of an olefin (1.0 equivalent) with Pd/C (10% by weight, 50 mg/mmol) suspended in HPLC-grade methanol (5 ml/mmol). The suspension is placed in a low-pressure hydrogenation device, purged three times with argon, and then pressurized with H2 to two bars. The reaction mixture is stirred overnight. The solvent is removed under vacuum. The crude product is redissolved in ethyl acetate .Molecular Structure Analysis
The molecular formula of “Butanoic acid, 2-ethyl-2-methyl-, ethyl ester” is C7H14O2 . The molecular weight is 130.1849 . The IUPAC Standard InChI is InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3 .Chemical Reactions Analysis
As an ester, “Butanoic acid, 2-ethyl-2-methyl-, ethyl ester” reacts with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products. Heat is also generated by the interaction of esters with caustic solutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “Butanoic acid, 2-ethyl-2-methyl-, ethyl ester” include a molecular weight of 130.1849 . It is a colorless oily liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
- Aroma Compound : Ethyl 2-ethyl-2-methylbutanoate contributes to fruity and sweet aromas. It is found in fruits like apples, apricots, and pineapples. In the flavor and fragrance industry, it is used to enhance fruity and tropical notes in food products, beverages, and perfumes .
- Wine Aroma Enhancement : Ethyl 2-ethyl-2-methylbutanoate is present in wine and contributes to its fruity bouquet. It enhances the overall sensory experience by adding fruity and tropical notes to red and white wines .
Flavor and Fragrance Industry
Wine and Spirits
Chemical Synthesis and Research
Mechanism of Action
Target of Action
Ethyl 2-ethyl-2-methylbutanoate, also known as Butanoic acid, 2-ethyl-2-methyl-, ethyl ester, is a type of ester . Esters are known to react with acids to liberate heat along with alcohols and acids . .
Mode of Action
The mode of action of esters, including Ethyl 2-ethyl-2-methylbutanoate, involves a reaction with acids. This reaction liberates heat and results in the formation of alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
Result of Action
It is known that the reaction of esters with acids can result in the liberation of heat and the formation of alcohols and acids .
Action Environment
The action of Ethyl 2-ethyl-2-methylbutanoate, like other esters, can be influenced by various environmental factors. For instance, the presence of strong oxidizing acids can cause a vigorous reaction . Additionally, heat is generated by the interaction of esters with caustic solutions . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other chemical substances.
properties
IUPAC Name |
ethyl 2-ethyl-2-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-9(4,6-2)8(10)11-7-3/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNMNANLCUXXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335197 | |
| Record name | Butanoic acid, 2-ethyl-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19945-14-3 | |
| Record name | Butanoic acid, 2-ethyl-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

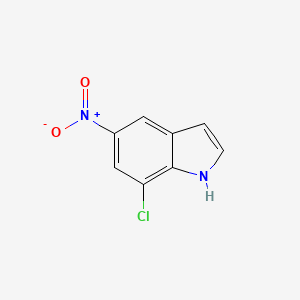
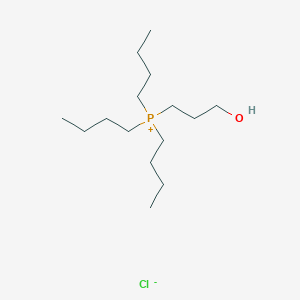

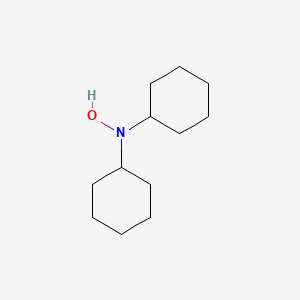
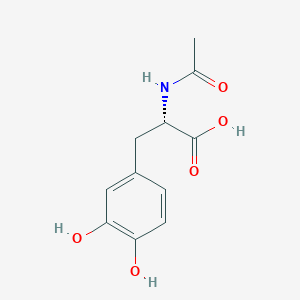
![(1S,5R)-bicyclo[3.1.0]hexan-2-one](/img/structure/B3049174.png)
![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B3049176.png)
![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B3049177.png)

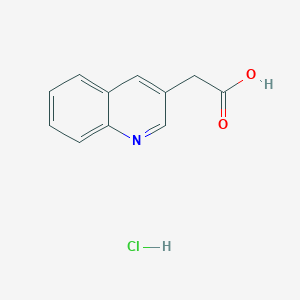
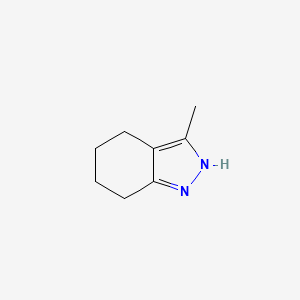

![4-(Chloromethyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3049186.png)
